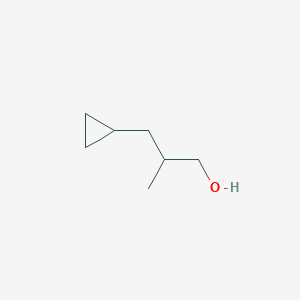![molecular formula C7H11NO2 B13525203 4-Azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525203.png)
4-Azaspiro[2.4]heptane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azaspiro[2.4]heptane-5-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework imparts distinct chemical properties, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaspiro[2.4]heptane-5-carboxylic acid typically involves the formation of the spirocyclic ring system. One common method includes the reaction of a suitable precursor with a dibromide in the presence of a base such as potassium hydroxide (KOH) in a solvent mixture of toluene and dichloromethane (CH₂Cl₂) . The reaction conditions, including temperature and reagent ratios, are optimized to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound with consistent quality. The use of automated systems and controlled reaction conditions ensures high purity and yield, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
4-Azaspiro[2.4]heptane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are possible, where the spirocyclic ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium under reflux conditions.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various functionalized derivatives of the spirocyclic compound.
Scientific Research Applications
4-Azaspiro[2.4]heptane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Azaspiro[2.4]heptane-5-carboxylic acid involves its interaction with specific molecular targets. In the case of its use in antiviral agents, the compound acts as an inhibitor of non-structural protein 5A (NS5A), a critical component in the replication of HCV . The spirocyclic structure allows for strong binding affinity and selectivity, disrupting the viral replication process.
Comparison with Similar Compounds
4-Azaspiro[2.4]heptane-5-carboxylic acid can be compared with other spirocyclic compounds, such as:
- 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid
- 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
- 6-Oxaspiro[2.5]octane-1-carboxylic acid
These compounds share similar spirocyclic frameworks but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific use as an intermediate in the synthesis of antiviral agents and its distinct chemical reactivity.
Properties
IUPAC Name |
4-azaspiro[2.4]heptane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-1-2-7(8-5)3-4-7/h5,8H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUHGXCDHRASRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)NC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)









![4,4-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13525161.png)

![Tert-butyl 3-[2-(ethoxycarbonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13525165.png)
![1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride](/img/structure/B13525169.png)
